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Compound of Interest

Compound Name: 5,5-Dichloro-1,3-dioxane

Cat. No.: B15462466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic
chemistry and drug discovery. Due to the limited availability of direct experimental spectra for
this specific molecule in public databases, this document presents predicted data based on the
analysis of structurally related compounds and established spectroscopic principles. The
information herein is intended to serve as a reference for the identification and characterization
of 5,5-dichloro-1,3-dioxane and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5,5-dichloro-1,3-dioxane.

Chemical Shift (5)

Multiplicity Integration Assignment
(ppm)
~4.9-51 Singlet 2H O-CH2-O (C2)
~4.0-4.2 Singlet 4H CH2-0 (C4, C6)
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Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCls. The
protons at the C4 and C6 positions are expected to be equivalent due to the symmetry of the
molecule, resulting in a single signal. Similarly, the two protons at the C2 position are also

equivalent.
. 1 13
Chemical Shift (8) (ppm) Assignment
~90 - 95 C2 (O-CH2-0)
~85 - 90 C5 (CCl2)
~70-75 C4, C6 (CH2-0)

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCls. The
presence of two chlorine atoms on C5 is expected to significantly deshield this carbon,
resulting in a downfield chemical shift.

ble 3: licted IR < :

Wavenumber (cm~?) Intensity Assignment

2980 - 2850 Medium-Strong C-H stretching (aliphatic)
1150 - 1050 Strong C-O-C stretching (cyclic ether)
800 - 600 Medium-Strong C-Cl stretching

Note: The IR spectrum is expected to be dominated by the strong C-O-C stretching vibrations
characteristic of the dioxane ring and the C-ClI stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Proposed Fragment
156, 158, 160 High [M]* (Molecular ion)
121, 123 Medium [M-CIJ*

86 Medium [M-ClI2]*

49, 51 High [CH2CI]*

29 Medium [CHO]*

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the
molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for [M]* and
[M+2]*, and 9:6:1 for [M]*, [M+2]*, and [M+4]*). The fragmentation is predicted to involve the
loss of chlorine atoms and cleavage of the dioxane ring.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific
parameters may need to be optimized for 5,5-dichloro-1,3-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 5,5-dichloro-1,3-
dioxane in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, Acetone-ds) in a
standard 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the
spectrum.

Infrared (IR) Spectroscopy
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e Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a
solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry
KBr powder and pressing the mixture into a translucent disk.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure KBr pellet) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, dichloromethane) into the mass spectrometer via a suitable ionization
source. Electron lonization (El) is a common technique for this type of molecule.

o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate
for the molecular weight of the compound (e.g., m/z 10-200). The ionization energy for El is
typically set to 70 eV.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 5,5-dichloro-1,3-dioxane.
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Synthesis & Purification

Synthesis of 5,5-Dichloro-1,3-dioxane
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Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
5,5-dichloro-1,3-dioxane.

Predicted Mass Spectrometry Fragmentation of 5,5-
Dichloro-1,3-dioxane

This diagram visualizes the predicted key fragmentation pathways of 5,5-dichloro-1,3-dioxane
in an electron ionization mass spectrometer.
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Caption: Predicted major fragmentation pathways for 5,5-dichloro-1,3-dioxane in mass
spectrometry.

» To cite this document: BenchChem. [Spectroscopic Profile of 5,5-Dichloro-1,3-dioxane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15462466#5-5-dichloro-1-3-dioxane-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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